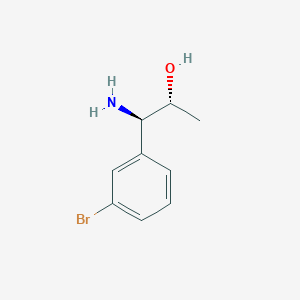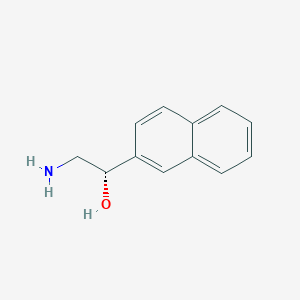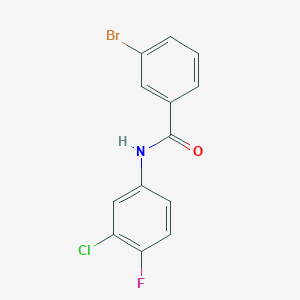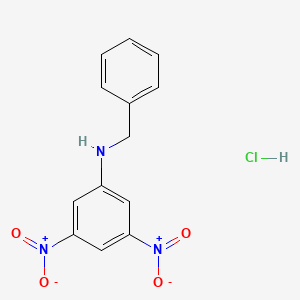
(1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group attached to a propane backbone. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and a chiral amine.
Reduction: The aldehyde group of 3-bromobenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol is then subjected to amination using a chiral amine under controlled conditions to obtain the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-one.
Reduction: (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-amine.
Substitution: (1R,2R)-1-Amino-1-(3-azidophenyl)propan-2-OL.
Applications De Recherche Scientifique
(1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and function. The bromophenyl group contributes to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- (1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3-iodophenyl)propan-2-OL
Uniqueness: (1R,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness influences the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H12BrNO |
|---|---|
Poids moléculaire |
230.10 g/mol |
Nom IUPAC |
(1R,2R)-1-amino-1-(3-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9+/m1/s1 |
Clé InChI |
PAGDUQZADLZDNJ-MUWHJKNJSA-N |
SMILES isomérique |
C[C@H]([C@@H](C1=CC(=CC=C1)Br)N)O |
SMILES canonique |
CC(C(C1=CC(=CC=C1)Br)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13030277.png)
![6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13030291.png)





![8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine](/img/structure/B13030319.png)
![Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13030327.png)




![5-Chloro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13030367.png)
